N-((2-Chloropyrimidin-4-yl)methyl)ethanamine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorine atom and an ethanamine group, which contributes to its reactivity and biological properties.
The compound is synthesized through multiple chemical pathways, often involving pyrimidine derivatives as starting materials. Research articles and patents detail various synthesis methods, highlighting the compound's relevance in medicinal chemistry and material science.
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine can be classified as:
The synthesis of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine typically involves several steps:
One common method for synthesizing this compound involves the use of a base to facilitate the nucleophilic attack on the chlorinated carbon atom of the pyrimidine ring. This reaction can be optimized by adjusting temperature, solvent, and reaction time to maximize yield. For instance, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance solubility and reaction rates .
The molecular structure of N-((2-Chloropyrimidin-4-yl)methyl)ethanamine consists of:
The molecular formula for N-((2-Chloropyrimidin-4-yl)methyl)ethanamine is CHClN. Its molecular weight is approximately 185.64 g/mol. The presence of nitrogen atoms contributes to its potential as a pharmacological agent.
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of adjacent carbon atoms in the pyrimidine ring. This property makes it suitable for further derivatization in synthetic pathways .
The mechanism of action for N-((2-Chloropyrimidin-4-yl)methyl)ethanamine largely depends on its interactions with biological targets:
Studies involving similar compounds indicate that pyrimidine derivatives can act as inhibitors or modulators in various biochemical pathways, making them valuable in drug development .
Relevant data suggests that compounds with similar structures exhibit diverse reactivity profiles, making them versatile in synthetic applications .
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine has several scientific uses:
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine (CAS 1289388-22-2) features a distinct molecular architecture comprising a chloropyrimidine ring linked via a methylene bridge to an ethylamine chain. The pyrimidine ring adopts a planar conformation with bond angles of 120° at the nitrogen atoms, characteristic of aromatic heterocyclic systems. The chlorine atom occupies the ortho-position (C2) relative to the methylene linker at C4, creating an electron-deficient region that dominates the molecule’s reactivity profile. The ethylamine side chain (CCN) exhibits free rotation around the C4-CH₂ bond, with staggered conformations predominating due to steric minimization [2].
Table 1: Key Molecular Parameters
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₇H₁₀ClN₃ | Empirical [2] |
Molecular Weight | 171.63 g/mol | MS [2] |
Pyrimidine Ring Geometry | Planar (σ-bond deviation < 0.01Å) | DFT Optimization |
C2-Cl Bond Length | 1.73 Å | DFT [5] |
C4-CH₂ Bond Length | 1.49 Å | DFT [5] |
N-C-C Bond Angle (amine) | 109.5° | Computational [7] |
The electronic configuration reveals significant polarization at the C2-Cl bond (calculated dipole moment: 3.8 D), with partial positive charge accumulation (δ+) at C2 and C5 ring positions. This polarization facilitates nucleophilic aromatic substitution (SNAr) reactions at C2, a key reactivity feature exploited in medicinal chemistry applications [4] [5].
Density Functional Theory (DFT) simulations at the B3LYP/6-311G(d,p) level provide critical insights into the electronic landscape. Frontier molecular orbital analysis shows a low-energy LUMO (-1.82 eV) localized predominantly on the chloropyrimidine ring, confirming its electron-accepting character. The HOMO (-6.94 eV) resides primarily on the ethylamine moiety, indicating nucleophilic potential at the terminal nitrogen [7].
Table 2: DFT-Derived Electronic Properties
Property | Value | Significance |
---|---|---|
HOMO Energy | -6.94 eV | Nucleophilic sites (amine) |
LUMO Energy | -1.82 eV | Electrophilic sites (C2, C5) |
HOMO-LUMO Gap | 5.12 eV | Kinetic stability indicator |
Mulliken Charge (Cl) | -0.21 e | Polarized bond character |
Mulliken Charge (C2) | +0.32 e | SNAr susceptibility |
Mulliken Charge (Namine) | -0.56 e | Hydrogen bonding/H+ acceptor |
Electrostatic potential mapping identifies three key regions:
This charge distribution facilitates interactions with biological targets: the chloropyrimidine motif engages in halogen bonding and π-stacking, while the protonatable amine (predicted pKa 8.9 ± 0.3) enables salt bridge formation in physiological environments [7].
Comparative analysis with structural analogues reveals how subtle modifications impact electronic and steric profiles:
2-(2-Chloropyrimidin-4-yl)ethanamine (CAS 1393568-29-0): This homologue features an ethylene linker instead of a methylene bridge. The additional methylene group increases side chain flexibility (rotatable bonds: 3 vs. 2) and electron density at the pyrimidine ring via hyperconjugation, reducing SNAr reactivity by 40% in kinetic assays [1] [4].
Ortho-substituted phenyl analogues: Compounds bearing chlorophenyl substituents (e.g., Table 2 in [7]) demonstrate enhanced target binding (IC₅₀ 64 nM vs. 1024 nM for unsubstituted). This mirrors the electronic advantage conferred by the chlorine in our subject compound, validating its strategic placement [7].
Pyridine vs. pyrimidine cores: Replacement with 2-chloropyridin-4-yl analogues (e.g., CID 2794167) reduces dipole moment by 1.2 D and increases HOMO energy by 0.7 eV, diminishing electrophilicity. Pyrimidine-based compounds exhibit 3–5-fold higher binding to enzymes like soluble adenylyl cyclase due to optimized H-bonding geometry [3] [7].
Table 3: Bioactivity Comparison with Key Analogues
Compound | Core Structure | Binding Affinity (IC₅₀) | H-bond Acceptors |
---|---|---|---|
N-((2-Chloropyrimidin-4-yl)methyl)ethanamine | Pyrimidine | 92 nM (sAC) [7] | 3 |
2-(2-Chloropyridin-4-yl)ethanamine | Pyridine | 420 nM [3] | 1 |
3-(2-Chloropyrimidin-4-yl)aniline | Pyrimidine-phenyl | 64 nM [7] | 3 |
Unsubstituted pyrimidinyl | Pyrimidine | >1000 nM [7] | 2 |
The ethylamine chain in our subject compound offers optimal length for target engagement: shorter chains (methylamine) reduce hydrophobic contacts, while longer chains (propylamine) induce entropic penalties in protein binding pockets [5] [7].
NMR Spectroscopy:
Infrared Spectroscopy:Critical bands include:
Mass Spectrometry:
High-Resolution MS:Found m/z 172.0712 [M+H]⁺ (calc. 172.0709 for C₇H₁₁ClN₃), confirming molecular formula [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2